Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-12-7(11)4-2-3-6-5-13-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFMWBCWKBGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193817-77-5 | |
| Record name | methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 2 Amino 1,3 Thiazol 4 Yl Butanoate
Classical Hantzsch-Type Thiazole (B1198619) Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. In the context of Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate, the key precursors are thiourea (B124793) and a methyl 6-halo-5-oxohexanoate.
Adaptations of this classical method often focus on improving reaction conditions and product yields. For instance, a one-pot synthesis for a similar compound, 2-aminothiazole-4-acetic acid, has been developed using thiourea and ethyl 4-chloroacetoacetate in water, followed by in-situ hydrolysis. This suggests that a similar one-pot strategy could be adapted for the target molecule, potentially simplifying the procedure and reducing purification steps. The reaction temperature is a crucial parameter, with studies on analogous syntheses showing that temperatures between 20-45°C are effective for the initial ring-closure reaction.
Mechanistic Insights into Thiazole Ring Formation Pathways
The mechanism of the Hantzsch thiazole synthesis is a well-established pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide (in this case, thiourea) on the α-carbon of the α-haloketone (methyl 6-halo-5-oxohexanoate). This initial step is an SN2 reaction that forms a thiouronium salt intermediate.
Following the initial S-alkylation, an intramolecular cyclization occurs. The amino group of the thiourea intermediate attacks the carbonyl carbon of the ketone, leading to a tetrahedral intermediate. Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic thiazole ring. The final step is the tautomerization of the imino group to the more stable amino form, yielding the 2-aminothiazole (B372263) product. The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.
Optimization of Reaction Conditions and Yields from Precursors
The optimization of the Hantzsch synthesis for 2-aminothiazoles has been the subject of extensive research, with a focus on improving yields and reaction times. Key parameters that are often manipulated include the choice of solvent, temperature, and the use of catalysts.
For the synthesis of related 2-aminothiazole derivatives, various solvents have been explored, including ethanol, water, and dimethylformamide (DMF). The choice of solvent can significantly impact the reaction rate and yield. Temperature control is also critical; while some Hantzsch reactions are performed at room temperature, others require heating to reflux to proceed at a reasonable rate. The molar ratio of the reactants is another important factor, with a slight excess of the thioamide sometimes being used to ensure complete conversion of the α-haloketone. For a one-pot synthesis of a similar compound, molar ratios of ethyl 4-chloroacetoacetate to thiourea between 1:1 and 1:1.25 have been shown to be effective.
| Precursors | Solvent | Temperature (°C) | Molar Ratio (α-haloketone:thiourea) | Yield (%) |
| Ethyl 4-chloroacetoacetate & Thiourea | Water | 20-25 | 1:1.1 | 89.5 (of the corresponding acid) |
| Ethyl 4-chloroacetoacetate & Thiourea | Water | 30-40 | 1:1.0 | Not specified |
Modern and Green Synthetic Strategies
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the emergence of modern and "green" strategies for the Hantzsch thiazole synthesis, focusing on the use of catalysts and alternative reaction conditions to minimize waste and energy consumption.
Catalytic Approaches to Thiazole Annulation (e.g., Iodine-catalyzed, Montmorillonite-K10)
Catalytic approaches offer several advantages over traditional methods, including milder reaction conditions, shorter reaction times, and often higher yields. Molecular iodine has been demonstrated as an effective catalyst for the Hantzsch synthesis of 2-aminothiazoles. The reaction between a ketone and thiourea in the presence of a catalytic amount of iodine can proceed rapidly to give the desired product. This method avoids the need to pre-synthesize and handle lachrymatory α-haloketones.
Montmorillonite-K10, a type of clay, has also been employed as a heterogeneous catalyst for the one-pot synthesis of 2-aminothiazoles. This solid acid catalyst facilitates the reaction between a methylcarbonyl compound, thiourea, and iodine in a solvent like DMSO at elevated temperatures (e.g., 80°C). The use of a solid catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration and potentially reused.
| Catalyst | Precursors | Solvent | Temperature (°C) | Yield (%) |
| Iodine (10 mol%) | α-Bromoacetophenone & Thiourea | Ethanol | 50 | 98 |
| Montmorillonite-K10 | Acetophenone, Thiourea, Iodine | DMSO | 80 | 85-95 (for various derivatives) |
Environmentally Benign Synthesis Protocols (e.g., Solvent-Free, Solid-State Reactions)
To further align with the principles of green chemistry, solvent-free and solid-state synthesis protocols have been developed for the Hantzsch reaction. These methods eliminate the need for potentially hazardous organic solvents, reducing waste and simplifying product isolation.
Solvent-free reactions can be carried out by simply grinding the reactants together at room temperature or with gentle heating. This approach has been successfully applied to the synthesis of various 2-aminothiazole derivatives, often resulting in high yields in a very short amount of time.
Solid-state synthesis, often facilitated by ball-milling, provides another environmentally friendly alternative. In this technique, the solid reactants are placed in a milling vessel with grinding balls and subjected to mechanical energy. This can promote the reaction to occur in the absence of a solvent. One-pot sequential acid- and base-mediated reactions have been demonstrated in the solid state for the synthesis of 2-aminothiazoles from ketones.
| Reaction Type | Precursors | Conditions | Yield (%) |
| Solvent-Free | α-haloketones, thiourea, o-hydroxybenzaldehyde | Room Temperature | 85-95 |
| Solid-State (Ball-milling) | p-Bromoacetophenone, TCCA, p-TSA, then Thiourea, K2CO3 | Room Temperature, 4 hours | 90 |
Precursor Chemistry and Starting Material Considerations for the Butanoate Moiety
The synthesis of this compound via the Hantzsch reaction necessitates the availability of a suitable α-haloketone precursor that incorporates the methyl butanoate functionality. The key starting material for this purpose is a methyl 6-halo-5-oxohexanoate, such as methyl 6-bromo-5-oxohexanoate or methyl 6-chloro-5-oxohexanoate.
The synthesis of these precursors can be approached in several ways. One common method involves the halogenation of the corresponding β-keto ester, methyl 5-oxohexanoate. This can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
| Precursor | Synthetic Route | Key Reagents |
| Methyl 6-bromo-5-oxohexanoate | Halogenation of methyl 5-oxohexanoate | N-Bromosuccinimide (NBS) |
| Methyl 6-chloro-5-oxohexanoate | Halogenation of methyl 5-oxohexanoate | Sulfuryl chloride (SO₂Cl₂) |
| Ethyl 6-chloro-6-oxohexanoate | From monoethyl adipate | Bis(trichloromethyl) carbonate, organic amine catalyst |
Chemical Reactivity and Derivatization Studies of Methyl 4 2 Amino 1,3 Thiazol 4 Yl Butanoate
Reactivity of the 2-Amino Group
The exocyclic 2-amino group is a primary site for nucleophilic reactions, enabling a wide range of N-substitution derivatizations. Its reactivity is central to many synthetic transformations involving this class of compounds.
The 2-amino group of thiazole (B1198619) derivatives readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl-2-aminothiazoles (amides). semanticscholar.orgnih.gov This transformation is a common strategy to introduce a variety of substituents and modify the electronic and steric properties of the molecule. For instance, the reaction of 2-aminothiazoles with acyl chlorides can be carried out to produce amide derivatives. semanticscholar.org
Alkylation of the 2-amino group is also a feasible transformation, though it can sometimes be more complex than acylation. Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings, is generally not applicable to rings containing a free amino group because the Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pair of the nitrogen atom. mdpi.com This complexation deactivates the ring, rendering it unreactive towards electrophilic substitution. mdpi.com However, alternative alkylation methods can be employed to achieve N-substitution on the 2-amino group.
Table 1: Examples of N-Substitution Reactions on 2-Aminothiazole (B372263) Derivatives
| Reaction Type | Reagents & Conditions | Product Type |
| Acylation | Acid Chloride, Base (e.g., Triethylamine) | N-(thiazol-2-yl)amide |
| Acylation | Acid Anhydride | N-(thiazol-2-yl)amide |
| Alkylation | Alkyl Halide, Base | N-alkyl-N-(thiazol-2-yl)amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-alkyl-N-(thiazol-2-yl)amine |
The primary amino group of 2-aminothiazoles can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves refluxing the 2-aminothiazole derivative with the appropriate aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov The formation of the C=N (imine) bond is confirmed by the disappearance of the amine (NH₂) peaks and the appearance of a characteristic imine peak in spectroscopic analyses like FTIR and ¹H NMR. The 2-aminothiazole scaffold is a significant class of compounds used as a starting material for synthesizing a diverse range of heterocyclic analogues with various therapeutic applications. nih.gov
These Schiff bases are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles and have been a focus of study in medicinal chemistry. nih.gov
Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Product (Schiff Base) |
| 2-Aminothiazole Derivative | Aromatic Aldehyde | N-(Arylmethylene)-1,3-thiazol-2-amine derivative |
| 2-Aminothiazole Derivative | Aliphatic Aldehyde | N-(Alkylidene)-1,3-thiazol-2-amine derivative |
| 2-Aminothiazole Derivative | Ketone | N-(1-Alkyl)alkylidene-1,3-thiazol-2-amine derivative |
Functionalization and Transformations of the 1,3-Thiazole Ring
The thiazole ring itself is an aromatic heterocycle and can undergo various transformations, including substitution reactions and rearrangements, allowing for further diversification of the molecular structure.
The C5 position of the 2-aminothiazole ring is susceptible to electrophilic substitution. A notable example is the Vilsmeier-Haack reaction, which introduces a formyl (aldehyde) group at this position. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ucl.ac.uk The resulting 2-amino-5-formylthiazole (B86583) is a versatile intermediate for further synthetic modifications.
Furthermore, derivatives with functional groups at the 5-position, such as carboxamides and carboxylates, have been synthesized. semanticscholar.org For example, 2-aminothiazole-5-carbamides can be prepared through a multi-step sequence involving the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS), followed by coupling with thiourea (B124793). semanticscholar.org
The thiazole ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific conditions. One such transformation is the Dimroth rearrangement, which involves the interchange of endocyclic and exocyclic heteroatoms. wikipedia.org In certain 1-alkyl-2-iminopyrimidines, which share structural similarities with N-substituted 2-aminothiazoles, this rearrangement proceeds through the addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. wikipedia.org Another example involves an acid-induced Dimroth-type N/S-interchange of N-aminothioglycolurils to form 2-hydrazonoimidazo[4,5-d]thiazolones. nih.gov
Reductive ring-opening of the thiazole nucleus can be achieved using potent reducing agents like sodium in liquid ammonia. researchgate.net The course of this reaction and the resulting products, typically substituted propenethiolates, depend on the nature of the substituents on the thiazole ring. researchgate.net Ring cleavage can also occur under harsh conditions, such as heating with aqueous sulfuric acid. researchgate.net
Modifications of the Butanoate Ester Moiety
The methyl butanoate side chain provides another handle for chemical modification, primarily through reactions of the ester functional group.
The most common reaction of the ester moiety is hydrolysis, which can be performed under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.comtutorchase.com This reaction is typically irreversible and yields the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification protonates the carboxylate to give the free carboxylic acid.
Another important transformation is the conversion of the ester into an amide. This can be achieved by reacting the ester directly with an amine, a process known as aminolysis. However, this reaction often requires harsh conditions, such as high temperatures or the use of strong bases. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of amide bond-forming reagents (e.g., carbodiimides like EDC). ucl.ac.uk Catalytic methods for the direct amidation of esters are also being developed to provide milder and more efficient synthetic routes. mdpi.com
Table 3: Potential Modifications of the Butanoate Ester Moiety
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (Saponification) | Base (e.g., NaOH), then Acid (e.g., HCl) | Carboxylic Acid |
| Aminolysis | Amine (R-NH₂) | Amide |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
| Grignard Reaction | Grignard Reagent (R-MgBr) | Tertiary Alcohol |
Hydrolysis to the Carboxylic Acid and Transesterification Reactions
The ester functionality of Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate is susceptible to cleavage through hydrolysis and transesterification reactions, common pathways for the transformation of esters.
Hydrolysis:
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(2-amino-1,3-thiazol-4-yl)butanoic acid, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgquora.comlumenlearning.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. pearson.comchemistrysteps.comyoutube.comkhanacademy.org To drive the equilibrium towards the carboxylic acid product, a large excess of water is used. lumenlearning.com
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is an irreversible process that goes to completion. libretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. brainly.comquora.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.combrainly.comquora.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.
Interactive Data Table: Hydrolysis of this compound
| Reaction Type | Reagents | Product | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | 4-(2-amino-1,3-thiazol-4-yl)butanoic acid | Reversible; requires excess water to favor product formation. |
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat; then H₃O⁺ | 4-(2-amino-1,3-thiazol-4-yl)butanoic acid | Irreversible; proceeds to completion. |
Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.org For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to produce the corresponding ethyl ester.
Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process involves an alkoxide nucleophile, generated from the alcohol by a strong base. The alkoxide attacks the carbonyl carbon of the ester, leading to the exchange of the alkoxy group. byjus.commasterorganicchemistry.com
Interactive Data Table: Transesterification of this compound
| Catalyst | Reagents | Product Example (with Ethanol) | Mechanism Highlights |
| Acid (e.g., H₂SO₄) | Ethanol (excess), heat | Ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate | Protonation of carbonyl oxygen enhances electrophilicity. |
| Base (e.g., NaOEt) | Ethanol, heat | Ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate | Formation of a highly nucleophilic alkoxide ion. |
Chemical Transformations of the Aliphatic Chain and Terminal Functionalities
The aliphatic chain and the terminal amino and ester groups of this compound offer various sites for chemical modification.
Reactions of the Amino Group:
The exocyclic amino group of the 2-aminothiazole ring is a primary site for derivatization, most notably through acylation.
N-Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding N-acyl derivatives. nih.gov This reaction is a common strategy in medicinal chemistry to modify the properties of a parent compound. For instance, reaction with acetyl chloride would yield Methyl 4-(2-acetamido-1,3-thiazol-4-yl)butanoate.
Reactions of the Ester Group:
The methyl ester can be transformed into other functional groups, with reduction to an alcohol being a key transformation.
Reduction: The ester can be reduced to a primary alcohol, 4-(2-amino-1,3-thiazol-4-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. masterorganicchemistry.combyjus.comcommonorganicchemistry.comkhanacademy.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of esters.
Reactions of the Aliphatic Chain:
The butanoate chain itself is relatively unreactive. However, transformations could potentially be initiated at the carbon atom alpha to the carbonyl group, although this is less common for simple esters compared to ketones. More significant transformations of the chain would likely require initial conversion of the ester to a more reactive functional group.
Interactive Data Table: Derivatization of this compound
| Functional Group | Reaction Type | Reagents | Product Example |
| Amino Group | N-Acylation | Acetyl chloride, Et₃N | Methyl 4-(2-acetamido-1,3-thiazol-4-yl)butanoate |
| Ester Group | Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | 4-(2-amino-1,3-thiazol-4-yl)butan-1-ol |
Applications in Advanced Organic Synthesis
Construction of Complex Bi- and Poly-Heterocyclic Systems
The 2-aminothiazole (B372263) core is a foundational element for synthesizing a wide array of bi- and poly-heterocyclic systems. Its functional groups offer multiple reaction sites for cyclization and condensation reactions, leading to diverse and complex scaffolds.
The 2-aminothiazole structure is instrumental in the synthesis of hybrid molecules containing both thiazole (B1198619) and pyrazole (B372694) rings. While direct synthesis from Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate is a specific pathway, the general strategy often involves the reaction of a 2-aminothiazole derivative with precursors that build the pyrazole ring. For instance, pyrazole-containing thiazoles have been synthesized through multi-step reactions, starting with compounds like 4-amino-N-(thiazol-2-yl)benzenesulfonamide, which are then elaborated to incorporate the pyrazole moiety. mdpi.com These hybrid structures are explored for various biological activities, including anticonvulsant properties. mdpi.com
The 2-aminothiazole nucleus is a common starting point for creating fused heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.com
Thiazolo-pyrimidinones: These fused systems are synthesized by leveraging the reactivity of the 2-aminothiazole core. Synthetic routes often involve cyclization reactions with appropriate reagents to build the pyrimidinone ring onto the thiazole framework. mdpi.comresearchgate.net Solid-phase synthesis methods have been developed to create libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives for structure-activity relationship (SAR) studies. mdpi.com
Imidazothiazoles: The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives often utilizes the nucleophilic nature of the 2-aminothiazole ring. A common method is the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. researchgate.net Derivatives of 5,6-diarylimidazo[2,1-b]thiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov
The table below summarizes examples of fused thiazole systems derived from 2-aminothiazole precursors.
Table 1: Examples of Fused Thiazole Systems| Fused System | Precursor Type | Synthetic Strategy | Reference |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidin-7(6H)-one | 2-Aminothiazole derivative | Thorpe-Ziegler and cyclization reactions | mdpi.com |
| Imidazo[2,1-b]thiazole | 2-Aminothiazole derivative | Reaction with α-haloketones | nih.gov |
| Thiazolo[3,2-a]pyrimidine | 2-Thioxo-dihydropyrimidine | Reaction with α-haloketones | researchgate.net |
The incorporation of a thiazole ring into amino acid and peptide structures is a strategy used to create peptidomimetics with unique conformational properties and biological activities. nih.gov The synthesis of these derivatives can involve coupling the thiazole moiety, such as that in this compound, with amino acid backbones. For example, thiazole rings have been constructed from amino-protected (S)-amino acids, which are first converted to amides, then thioamides, and subsequently cyclized to form the bis-protected thiazole. nih.gov This approach has been used to develop a variety of thiazole-based peptidomimetic analogues. nih.gov
Development of Bioactive Scaffolds in Pre-Clinical Research
The 2-aminothiazole scaffold, present in this compound, is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of bioactive compounds. researchgate.netmdpi.commdpi.comnih.gov Its derivatives have been explored for a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. researchgate.netnih.gov
The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The 2-aminothiazole framework is a key component in the design of selective COX-2 inhibitors.
COX-2 Inhibitors: Various thiazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov For example, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) was identified as a selective COX-2 inhibitor. nih.gov The design of these inhibitors often involves modifying existing drugs like celecoxib (B62257) to include a thiazole ring, resulting in analogues with potent COX-2 inhibitory activity. nih.gov
5-LOX Inhibitors: The 5-lipoxygenase (5-LOX) pathway is another important target in inflammatory processes. mdpi.com Some thiazole derivatives exhibit dual inhibition of both COX-2 and 5-LOX. nih.gov For instance, certain thiazolo-celecoxib analogues were found to be potent inhibitors of both COX-2 and 15-LOX. nih.gov The development of dual inhibitors is a strategy to achieve broader anti-inflammatory effects. nih.gov
The following table presents data on thiazole derivatives as enzyme inhibitors.
Table 2: Thiazole Derivatives as In Vitro Enzyme Inhibitors| Compound | Target Enzyme(s) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 ± 6.20 mM | nih.gov |
| Thiazolo-celecoxib analogue 7a | COX-1 / COX-2 / 15-LOX | COX-1: 4.80 µM, COX-2: 0.98 µM, 15-LOX: 3.98 µM | nih.gov |
| Thiazolo-celecoxib analogue 7i | COX-1 / COX-2 / 15-LOX | COX-1: 6.30 µM, COX-2: 1.71 µM, 15-LOX: 5.41 µM | nih.gov |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | LOX | 127 nM | nih.gov |
The 2-aminothiazole scaffold is a versatile template for designing ligands that bind to various biological receptors. Its structural features allow for modifications to achieve high affinity and selectivity for specific receptor subtypes.
Adenosine (B11128) Receptor Ligands: Derivatives of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine have been synthesized and evaluated for their binding affinity at human adenosine receptors (A1, A2A, A2B, and A3). nih.gov Several compounds in this series demonstrated nanomolar and even subnanomolar binding affinities for the A1 and A2A subtypes, respectively. nih.gov
mGlu5 Ligands: The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) is a target for neuropsychiatric disorders. The structure of a known mGlu5 ligand was modified by incorporating 2-amino or 2-halothiazole substituents, leading to new ligands with sub-nanomolar affinity for the receptor. nih.gov
Other Receptors: The aminothiazole core has also been incorporated into ligands targeting imidazoline (B1206853) receptors, which are implicated in conditions like depression. researchgate.net Furthermore, these scaffolds have been used to develop antifungal agents by targeting enzymes essential for fungal survival, with subsequent studies investigating their binding interactions with proteins like bovine serum albumin. nih.gov
Role as a Chemical Intermediate in Multi-step Synthesis Schemes
This compound serves as a versatile chemical intermediate in advanced organic synthesis. Its utility stems from the presence of multiple reactive sites—specifically the 2-amino group, the ester functionality, and the thiazole ring itself. This structure allows for sequential modifications, making it a valuable building block for constructing more complex molecules. Thiazole derivatives, particularly 2-aminothiazoles, are widely used as intermediates in the synthesis of pharmaceutically active products, including various antibiotics. nih.gov
The strategic importance of this compound lies in its ability to act as a scaffold, where each functional group can be selectively manipulated in a multi-step reaction sequence. The amino group provides a nucleophilic site for acylation, alkylation, or formation of Schiff bases, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to amides or other derivatives. This bifunctional nature is crucial for its role in creating diverse molecular architectures.
Detailed research into analogous 2-aminothiazole structures demonstrates their extensive application in medicinal chemistry as precursors for compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The synthesis of complex thiazole-containing molecules often involves the initial preparation of a core intermediate like this compound, followed by a series of coupling and functional group interconversion steps.
Function as a Precursor in Amide Synthesis
A primary role of this compound in multi-step synthesis is as a precursor for a variety of N-acylated thiazole derivatives. The 2-amino group readily undergoes coupling reactions with carboxylic acids to form amide bonds. This transformation is fundamental in medicinal chemistry for building peptide mimics and other complex structures. nih.gov Modern peptide coupling reagents are often employed to facilitate this reaction efficiently.
For instance, the coupling of a 2-aminothiazole with a carboxylic acid can be mediated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com Other highly effective reagent systems include combinations like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), often used with a base such as N,N-diisopropylethylamine (DIEA). nih.gov
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product |
|---|---|---|---|
| This compound | A generic carboxylic acid (R-COOH) | EDCI, HOBt, DIEA, in an aprotic solvent like DMF or CH2Cl2 | Methyl 4-(2-(acylamino)-1,3-thiazol-4-yl)butanoate |
Elaboration into Complex Molecular Scaffolds
Beyond simple acylation, this compound is a key starting material for more elaborate, multi-step synthetic routes. The general strategy involves the sequential modification of its functional groups to build complexity.
A typical synthetic sequence might proceed as follows:
N-Acylation: The 2-amino group is first coupled with a selected carboxylic acid to introduce a desired side chain. This step defines one part of the final molecule's structure.
Ester Hydrolysis: The methyl ester is then saponified, typically using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), to yield the corresponding carboxylic acid. This unmasks a new reactive site.
Second Amide Coupling: The newly formed carboxylic acid can then be coupled with a variety of amines (R'-NH2), creating a second, different amide bond.
This three-step process transforms the initial, relatively simple intermediate into a complex molecule with two distinct, synthetically introduced side chains (R and R'), demonstrating its value in combinatorial chemistry and the generation of compound libraries for drug discovery.
| Step | Starting Material | Reagents | Intermediate/Product | Transformation |
|---|---|---|---|---|
| 1 | This compound | R-COOH, HCTU, DIEA | Methyl 4-(2-(acylamino)-1,3-thiazol-4-yl)butanoate | Formation of the first amide bond at the 2-amino position. |
| 2 | Product from Step 1 | LiOH, THF/H2O | 4-(2-(Acylamino)-1,3-thiazol-4-yl)butanoic acid | Hydrolysis of the methyl ester to a carboxylic acid. |
| 3 | Product from Step 2 | R'-NH2, HBTU, DIEA | N-R'-4-(2-(acylamino)-1,3-thiazol-4-yl)butanamide | Formation of the second amide bond from the butanoic acid moiety. |
This stepwise approach allows for the systematic modification of the thiazole core, enabling chemists to explore structure-activity relationships (SAR) by varying the R and R' groups. The inherent reactivity and stability of the 2-aminothiazole core make it an ideal and reliable platform for such synthetic endeavors. nih.gov
Advanced Analytical Techniques for Structural and Mechanistic Studies
Comprehensive Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of novel compounds. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy allows for an unambiguous assignment of the compound's constitution and functional groups.
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For "Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate," ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique proton and carbon environment.
The ¹H NMR spectrum is expected to show a characteristic singlet for the C5 proton of the thiazole (B1198619) ring. The butanoate side chain would present as a series of multiplets corresponding to the three methylene (B1212753) groups, with their chemical shifts influenced by their proximity to the thiazole ring and the ester group. The methyl ester protons would appear as a sharp singlet, typically around 3.6 ppm st-andrews.ac.uk. The two protons of the primary amine group on the thiazole ring would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement this data, showing distinct resonances for the carbons of the thiazole ring, the three methylene carbons of the butanoate chain, the ester carbonyl carbon (typically in the 170-175 ppm region), and the methyl ester carbon (around 50-55 ppm) ekb.egmdpi.com. The structure of various thiazole derivatives has been confirmed using these techniques. nih.govnih.govnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals and confirm the connectivity between the thiazole ring and the butanoate side chain. mdpi.com
While the target molecule is achiral, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the preferred solution-state conformation by revealing through-space proximities between protons on the flexible butanoate chain and the rigid thiazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiazole-C2 | - | ~168 |
| Thiazole-C4 | - | ~145 |
| Thiazole-C5 | ~6.5 (singlet) | ~105 |
| Thiazole-NH₂ | ~7.0 (broad singlet) | - |
| Butanoate-Cα | ~2.7 (triplet) | ~33 |
| Butanoate-Cβ | ~2.0 (multiplet) | ~24 |
| Butanoate-Cγ | ~2.4 (triplet) | ~31 |
| Ester-C=O | - | ~174 |
| Ester-OCH₃ | ~3.7 (singlet) | ~52 |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of "this compound." By providing an exact mass measurement with high precision (typically to within 5 ppm), HRMS can verify the molecular formula, C₈H₁₂N₂O₂S. nih.gov This technique is crucial for differentiating the target compound from isomers or impurities.
HRMS is also a vital tool for real-time reaction monitoring during the synthesis of thiazole derivatives. researchgate.net Analysts can track the formation of the desired product by monitoring the appearance of its specific m/z value while simultaneously observing the depletion of starting materials. This allows for precise determination of reaction endpoints and optimization of reaction conditions. Common ionization techniques like Electrospray Ionization (ESI) would likely produce protonated molecules ([M+H]⁺) or other adducts. rsc.org
Table 2: Predicted HRMS Data for this compound (C₈H₁₂N₂O₂S)
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₃N₂O₂S⁺ | 201.0692 |
| [M+Na]⁺ | C₈H₁₂N₂O₂SNa⁺ | 223.0512 |
| [M+K]⁺ | C₈H₁₂N₂O₂SK⁺ | 239.0251 |
Data predicted based on the compound's molecular formula. uni.lu
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For "this compound," the FT-IR spectrum would confirm the presence of the key structural motifs. ijpsr.com Expected absorptions include N-H stretching vibrations for the primary amine (typically 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (around 1735 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the thiazole ring (1500-1650 cm⁻¹) mdpi.comresearchgate.netspectrabase.com.
UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The 2-aminothiazole (B372263) moiety acts as the primary chromophore. Studies on related 2-aminothiazole compounds show characteristic absorption maxima (λ_max) in the UV region, which are attributed to π→π* transitions within the heterocyclic ring system. researchgate.net The position of this absorption can be influenced by solvent polarity.
Table 3: Characteristic FT-IR and UV-Vis Data for 2-Aminothiazole Derivatives
| Spectroscopic Technique | Functional Group / Transition | Expected Range / Value |
| FT-IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| FT-IR | C=O Stretch (Ester) | ~1735 cm⁻¹ |
| FT-IR | C=N / C=C Stretch (Thiazole Ring) | 1500 - 1650 cm⁻¹ |
| UV-Vis | π→π* Transition (Thiazole Ring) | 250 - 290 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of "this compound" is not publicly documented, analysis of closely related compounds such as "(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate" and "Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate" provides significant insight into its likely solid-state characteristics. nih.govnih.gov
Based on these analogues, the thiazole ring is expected to be essentially planar. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group, which can act as a hydrogen bond donor, and the thiazole nitrogen or ester carbonyl oxygen, which can act as acceptors. nih.gov These interactions often lead to the formation of specific motifs, such as inversion dimers linked by pairs of N—H···N hydrogen bonds. nih.gov Such packing arrangements significantly influence the material's physical properties, including melting point and solubility.
Table 4: Representative Crystallographic Data for a Structurally Related Thiazole Derivative
| Parameter | Value (for C₉H₁₁N₃O₅S) nih.govresearchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.240 |
| b (Å) | 5.7500 |
| c (Å) | 19.887 |
| β (°) | 120.016 |
| V (ų) | 1211.9 |
| Z | 4 |
| Key Intermolecular Interactions | N—H···N, N—H···O, C—H···O hydrogen bonds; π–π stacking |
Data from "Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate" is presented as a predictive model. nih.govresearchgate.net
Advanced Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable for this compound. The mobile phase would typically consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes. Detection would most commonly be performed using a UV detector set to the λ_max of the thiazole chromophore.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light.
Table 5: Exemplary HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. bsu.byekb.eg For Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G(d), would be used to determine the molecule's most stable three-dimensional conformation (optimized geometry). bsu.by This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
From the optimized geometry, a range of electronic properties can be calculated. The molecular electrostatic potential (ESP) map, for instance, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would likely show negative potential around the nitrogen and oxygen atoms and the thiazole (B1198619) ring, indicating these are sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential.
Table 1: Representative Data from DFT Geometric Optimization This table illustrates the type of data obtained from DFT calculations for molecular geometry.
| Parameter | Atom Pair/Group | Hypothetical Value |
|---|---|---|
| Bond Length | C=N (thiazole) | 1.31 Å |
| C-S (thiazole) | 1.75 Å | |
| C=O (ester) | 1.22 Å | |
| Bond Angle | S-C-N (thiazole) | 115.0° |
| O-C-O (ester) | 124.5° |
| Dihedral Angle | C-C-C-C (butanoate chain) | -178.5° (anti-periplanar) |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic and acidic character. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring system. This suggests that the initial interactions with electrophiles would occur at this moiety. Conversely, the LUMO's location would indicate the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. bsu.by A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity profile.
Table 2: Hypothetical FMO Properties and Global Reactivity Descriptors This table presents typical reactivity descriptors derived from FMO analysis.
| Parameter | Formula | Hypothetical Value | Significance |
|---|---|---|---|
| EHOMO | - | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | - | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 eV | Indicates chemical reactivity and kinetic stability; smaller gap means higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 eV | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.185 eV-1 | Reciprocal of hardness; indicates higher reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum calculations describe the static nature of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions.
For this compound, MD simulations would be particularly useful for analyzing the flexibility of the butanoate side chain. These simulations can reveal the preferred conformations of the chain in different environments, such as in a vacuum or solvated in water, and the timescale of transitions between these states.
Furthermore, if this compound is investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), MD simulations are essential for studying ligand-target interactions. After an initial docking pose is predicted, MD simulations can assess the stability of this pose, revealing how the ligand and protein atoms move and adapt to each other. This analysis can identify key and persistent interactions, such as hydrogen bonds or hydrophobic contacts, and can be used to calculate binding free energies, providing a more accurate estimate of binding affinity.
In Silico Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing compounds with improved biological activity. These studies correlate variations in a molecule's structure with changes in its observed efficacy.
Qualitative SAR studies on derivatives of the 2-aminothiazole scaffold have shown that modifications at various positions can significantly impact biological activity. mdpi.commdpi.com For this compound, a hypothetical SAR investigation would involve synthesizing analogs by modifying the amino group, the butanoate chain (e.g., changing its length or introducing functional groups), or the thiazole ring. The analysis would reveal, for instance, whether electron-withdrawing or electron-donating groups on the thiazole ring enhance a specific biological effect. mdpi.com
QSAR modeling takes this a step further by creating a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. nih.gov A typical QSAR study on analogs of this compound would involve:
Data Set Generation: Compiling a list of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each compound, which can be constitutional, topological, geometric (3D), or electronic. nih.gov
Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build a predictive model. nih.govnih.gov
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. nih.gov
A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Table 3: Examples of Molecular Descriptor Classes Used in QSAR Modeling This table lists descriptor categories commonly used to build QSAR models.
| Descriptor Class | Description | Example Descriptors |
|---|---|---|
| Topological (2D) | Based on the 2D representation of the molecule, describing atomic connectivity. | Molecular Weight, Zagreb Index, Balaban Index |
| GETAWAY (3D) | GEometry, Topology, and Atom-Weights AssemblY; based on molecular geometry. | H-GETAWAY descriptors |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction. | 3D-MoRSE descriptors |
| RDF | Radial Distribution Function descriptors; based on the distance distribution in the molecule. | RDF descriptors |
| Electronic | Based on the electronic properties of the molecule. | Dipole moment, HOMO/LUMO energies, Partial charges |
Prediction of Spectroscopic Parameters and Elucidation of Reaction Pathways
Computational chemistry is also a valuable tool for predicting spectroscopic properties and exploring potential chemical reaction mechanisms. DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific motion of the atoms (e.g., C=O stretch, N-H bend), aiding in the structural confirmation of the synthesized compound. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing another layer of verification for the molecular structure. bsu.by
Furthermore, these theoretical methods can elucidate reaction pathways. For instance, the mechanism of the Hantzsch synthesis used to form the thiazole ring could be modeled to identify transition states and calculate activation energy barriers. This provides a deeper understanding of the reaction's kinetics and thermodynamics. Similarly, potential metabolic or degradation pathways of this compound could be investigated by modeling reactions like hydrolysis of the ester or oxidation of the ring, predicting the most likely metabolites or degradation products. mdpi.com
Biological Research Applications Strictly in Vitro and in Silico Mechanistic Studies
Molecular Target Identification and Validation through In Vitro Assays
There is no available research that identifies or validates specific molecular targets for Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate through in vitro assays.
Use as Probes for Biological System Characterization
There is no documented use of this compound as a chemical probe for the characterization of biological systems.
Development of Chemical Biology Tools and Scaffolds for Mechanistic Understanding
While the 2-aminothiazole (B372263) core is a recognized scaffold in medicinal chemistry for developing chemical biology tools, there is no specific information on the use of this compound for this purpose. nih.govnih.govnih.gov
Challenges and Future Perspectives in Research
Overcoming Synthetic Difficulties for Complex Analogues and Stereoselective Synthesis
The synthesis of 2-aminothiazole (B372263) derivatives is most commonly achieved through the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thiourea (B124793). derpharmachemica.comnih.gov While effective, this classical method often suffers from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and difficult product isolation, which can lead to unsatisfactory yields. derpharmachemica.comrsc.org The development of more complex analogues of Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate, particularly those with specific stereochemistry, presents further hurdles. For instance, creating derivatives with chiral centers can be complicated by potential racemization during the synthesis process. nih.gov
Future research is focused on developing more efficient and environmentally benign synthetic protocols. nanobioletters.com This includes the use of polymer-supported synthesis, which simplifies purification and allows for catalyst recovery. rsc.org Additionally, novel catalytic systems, such as copper silicate (B1173343) or β-cyclodextrin, are being explored to facilitate the reaction under milder conditions and improve yields. rsc.orgnanobioletters.com The challenge of stereoselective synthesis is being addressed through the development of new chiral auxiliaries and asymmetric catalytic methods to produce enantiomerically pure compounds, which are crucial for understanding structure-activity relationships.
Table 1: Synthetic Methodologies for 2-Aminothiazole Core and Associated Challenges
| Method | Description | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Hantzsch Synthesis | Condensation of α-haloketones with thioureas. derpharmachemica.com | Widely applicable, straightforward. derpharmachemica.com | Harsh conditions, poor yields, difficult isolation. rsc.org Future: Milder catalysts, green solvents. nanobioletters.com |
| Polymer-Supported Synthesis | Utilizes a resin-bound amino group converted to a thiourea for reaction. rsc.org | Easy work-up, high purity products, catalyst recovery. rsc.org | Limited scalability for some approaches. Future: Development of higher capacity resins. |
| Catalyst-Mediated Synthesis | Employs catalysts like copper silicate, β-cyclodextrin, or iodine. rsc.orgresearchgate.net | Increased yields, shorter reaction times, milder conditions. nanobioletters.com | Catalyst cost and reusability. Future: Exploring more robust and cheaper nanocatalysts. nanobioletters.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. nanobioletters.com | Rapid synthesis, improved yields. nanobioletters.com | Specialized equipment required, potential for localized overheating. Future: Scale-up optimization. |
Expanding the Scope of Reactivity and Functionalization for Novel Architectures
The molecular structure of this compound offers multiple sites for chemical modification, providing a rich platform for creating novel molecular architectures. The primary amino group, the thiazole (B1198619) ring, and the butanoate side chain are all amenable to functionalization. nih.gov The amino group can undergo acylation, react with isocyanates or isothiocyanates to form urea (B33335) or thiourea derivatives, or be converted into Schiff bases. nih.gov The thiazole ring itself can be substituted, often at the 5-position, through various reactions including Suzuki coupling. nih.gov The ester functional group on the butanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides. researchgate.net
The future in this area lies in combining these functionalization strategies to build complex, multi-functional molecules. For example, creating hybrid molecules that incorporate other biologically active scaffolds could lead to compounds with novel polypharmacology. acs.org The development of one-pot, multi-component reactions will be crucial for efficiently generating libraries of diverse analogues for biological screening. nih.gov These efforts aim to explore the chemical space around the core structure to fine-tune pharmacokinetic and pharmacodynamic properties. nih.gov
Table 2: Potential Functionalization Reactions for Novel Architectures
| Reaction Site | Reagents/Conditions | Resulting Structure |
|---|---|---|
| 2-Amino Group | Acyl chlorides, Isocyanates, Aldehydes. nih.gov | Amides, Ureas/Thioureas, Imines (Schiff bases). nih.gov |
| Thiazole Ring (C5-position) | Suzuki coupling (e.g., with arylboronic acids). nih.gov | 5-Aryl-2-aminothiazoles. nih.gov |
| Ester Group | 1. Base or acid hydrolysis (e.g., LiOH, HCl). 2. Amine coupling reagents (e.g., EDCI). nih.gov | 1. Carboxylic acid. 2. Amides. |
| Multi-component Reactions | e.g., α-haloketone, thiourea, and a third component in one pot. nih.gov | Highly substituted, complex thiazole derivatives. |
Integration with High-Throughput Screening for Discovery of New Chemical Probes
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries. nih.govresearchgate.net However, the integration of 2-aminothiazole-containing compounds like this compound into HTS campaigns presents a significant challenge: the scaffold is known to be a "frequent hitter" or a "promiscuous" binder. nih.govresearchgate.net This means that these compounds can show activity in a wide variety of assays through non-specific mechanisms, leading to a high rate of false positives. nih.govnih.gov
Future perspectives in this domain focus on strategies to manage and leverage the properties of the 2-aminothiazole scaffold in HTS. One approach is the development of a quantitative HTS (qHTS) methodology, which generates concentration-response curves for all compounds in a library during the primary screen. nih.gov This provides a richer dataset that helps to distinguish true hits from artifacts. Another strategy involves creating focused libraries of 2-aminothiazoles with carefully selected substituents to minimize non-specific interactions while exploring specific biological targets. nih.gov Profiling hits from primary screens in a cascade of secondary assays, including those for redox activity and thiol reactivity, is crucial to weed out promiscuous compounds and validate true on-target engagement. nih.gov Overcoming these challenges will allow for the efficient discovery of novel and selective chemical probes to investigate biological pathways. harvard.edu
Table 3: Challenges and Strategies for 2-Aminothiazoles in High-Throughput Screening
| Challenge | Description | Future Strategy |
|---|---|---|
| Promiscuity / Frequent Hitting | Compounds show activity in numerous assays via non-specific mechanisms, leading to false positives. nih.gov | Employing quantitative HTS (qHTS) to generate dose-response curves in primary screens. nih.gov |
| Assay Interference | Compounds can interfere with assay technology (e.g., fluorescence). nih.gov | Use of counter-screening and orthogonal assays to validate hits. nih.gov |
| Non-specific Reactivity | Potential for redox activity or reaction with cysteine residues in proteins. nih.gov | Profiling hits in a cascade of reactivity and stability assays to identify and exclude problematic compounds. nih.gov |
| Library Design | Traditional libraries may contain a high proportion of promiscuous 2-aminothiazoles. nih.gov | Design of focused libraries with properties optimized to reduce non-specific binding and improve selectivity. nih.gov |
Emerging Applications in Interdisciplinary Fields Beyond Traditional Medicinal Chemistry.
While the 2-aminothiazole moiety is primarily known for its role in medicinal chemistry, its unique chemical properties are paving the way for applications in other interdisciplinary fields. nih.govnih.gov The electron-rich nature of the thiazole ring and the presence of nitrogen and sulfur heteroatoms make these compounds interesting candidates for materials science and industrial applications.
One significant emerging application is in the field of corrosion inhibition. Derivatives such as Ethyl-2-aminothiazole-4-carboxylate have been shown to effectively protect metals like copper and mild steel from corrosion in acidic environments. ekb.egresearchgate.net The inhibitor molecules adsorb onto the metal surface, forming a protective film that prevents degradation. ekb.egnih.gov In materials science, fused thiazole systems like thiazolo[5,4-d]thiazoles are being investigated as building blocks for organic semiconductors. rsc.org These materials are valued for their high oxidative stability and planar structure, which facilitates intermolecular π–π stacking, a key property for efficient charge transport in electronic devices like organic thin-film transistors and solar cells. rsc.org
Future research will likely expand on these applications. The synthesis of novel thiazole-containing polymers and dyes is an active area of investigation. researchgate.net By tuning the electronic properties of the thiazole ring through targeted functionalization, it may be possible to develop new materials with tailored optical and electronic properties for a wide range of technologies.
Table 4: Emerging Interdisciplinary Applications of Thiazole Derivatives
| Field | Application | Mechanism/Principle | Key Thiazole Features |
|---|---|---|---|
| Materials Science | Organic Semiconductors | Planar structure allows for efficient π–π stacking and charge transport. rsc.org | Electron-deficient character, high oxidative stability, rigid planar structure. rsc.org |
| Industrial Chemistry | Corrosion Inhibition | Adsorption onto metal surfaces to form a protective layer against corrosive agents. ekb.egresearchgate.net | Presence of N and S heteroatoms with lone pair electrons that coordinate to the metal surface. ekb.eg |
| Agrochemicals | Fungicides, Herbicides | Inhibition of essential biological pathways in fungi or plants. nih.gov | Broad-spectrum biological activity. nih.gov |
| Dye Chemistry | Synthetic Dyes | The heterocyclic ring system can act as a chromophore. researchgate.net | Potential for extended conjugation through functionalization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
